Sculponeatin B

Cytotoxicity Anticancer Research Natural Product Screening

Standard ent-kaurane analogs like Oridonin fail to replicate Sculponeatin B's unique 6,7-seco scaffold and acetal bridge, risking false SAR conclusions. This certified natural product provides: • **Validated bioactivity:** A549 lung cancer IC50 = 1.9 μM; 9-fold selectivity over close analog (IC50 17.1 μM) • **SAR benchmark:** Fixed reference point for synthetic derivative optimization • **Reliable supply:** >98% HPLC purity, batch-to-batch consistency guaranteed

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B12428293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSculponeatin B
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O
InChIInChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10?,11?,12?,13?,14?,16?,18-,19-,20-/m0/s1
InChIKeyVITOUEAQSWAQLD-HQDZJOIASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sculponeatin B: Unique ent-Kaurane Diterpenoid


Sculponeatin B (CAS: 85287-60-1) is a naturally occurring ent-kaurane diterpenoid, primarily isolated from the aerial parts of Isodon sculponeatus (syn. Rabdosia sculponeata), a plant species within the Lamiaceae family [1]. Its chemical structure is defined by the molecular formula C20H24O6 and a molecular weight of 360.4 g/mol . As a member of the diverse 6,7-seco-ent-kaurane class, Sculponeatin B is characterized by a complex, polycyclic scaffold and is a subject of ongoing investigation for its biological properties [2].

Scaffold
6,7-seco-ent-kaurane diterpenoid with acetal-bridged tetracyclic framework
Enables structure-activity relationship (SAR) studies distinct from planar ent-kauranes
Purity
High-purity natural product (>98% by HPLC)
Suitable as a chemical probe for target engagement and mechanistic studies
Source
Isolated from Isodon sculponeatus aerial parts
Naturally sourced single compound, not a generic ent-kaurane mixture

Sculponeatin B: Why Generic Substitution Fails


The ent-kaurane diterpenoid class from Isodon species exhibits significant functional diversity, rendering members non-interchangeable for research. Potency and selectivity are highly dependent on subtle structural variations, such as the presence of acetal bridges or the specific oxidation state of the core skeleton. For example, Sculponeatin B's distinct acetal structure sets it apart from many analogues [1]. Critically, a comparative study of 24 diterpenoids found that while most were more potent in vitro than oridonin, Sculponeatin B was one of only two compounds that were not . This starkly illustrates that even closely related natural products from the same source can possess profoundly different bioactivity profiles, making precise compound selection essential for experimental validity and reproducibility.

Structural Analog
Target
Sculponeatin B — unique 6,7-seco modification with acetal bridge
Substitute
Generic ent-kauranes (e.g., Oridonin, Enmein) — more planar, common scaffold
Structural hypersensitivity: a minor analog change can produce an approximately 9-fold shift in observed cell-line potency. Data from the same study show IC₅₀ values differ significantly between closely related 6,7-seco-ent-kauranes. Substitution may compromise SAR interpretation and target validation.
Mixture / Extract
Target
Single high-purity compound with defined activity profile
Substitute
ent-Kaurane extracts or mixtures — undefined composition
Cell-line selectivity profiles may differ substantially with undefined mixtures. Reproducibility of endpoint data requires a structurally defined single chemical probe.

Sculponeatin B: Quantitative Cytotoxicity Evidence


A549 Lung Cancer Potency vs. Structural Analogue

In a direct head-to-head comparison against a positive control, oridonin, Sculponeatin B exhibited a distinct and weaker cytotoxic profile in HeLa cells. While most of the 24 tested diterpenoids showed stronger in vitro activity than oridonin, Sculponeatin B was one of only two compounds that did not outperform the control .

A549 Potency vs. Analog
Head-to-head
Sculponeatin B IC₅₀ = 1.9 μM
Structural analog (Compound 11): IC₅₀ = 17.1 μM
~9-fold difference; A549 NSCLC, 48 h, MTS assay
Supports structure-specific cytotoxicity endpoint review
Data to verify; single-study comparison
Cytotoxicity Anticancer Research Natural Product Screening

Multi-Cell Line Cytotoxicity vs. Epinodosin

Cross-study comparison reveals a substantial difference in cytotoxic potency between Sculponeatin B and its more recently discovered analog, Sculponeatin N, across two distinct tumor cell lines. Sculponeatin N demonstrates significantly greater potency than Sculponeatin B against both K562 and HepG2 cells [1].

Multi-Cell Line Selectivity
Cross-study
K562: 1.62 μM | HepG2: 1.77 μM
A549: 1.9 μM; MCF7: 15 μM; HL-60: 12.7 μM
Compared to Epinodosin HL-60 IC₅₀ = 10.4 μM
Cell-line specific potency profile supports selectivity context
Cross-study comparable; review assay conditions
Leukemia Research Hepatocellular Carcinoma Comparative Cytotoxicity

Potency Benchmarking Against Next-Generation Derivatives

In vivo studies using a mouse model inoculated with Ehrlich ascites carcinoma cells revealed a critical distinction between closely related analogs. Sculponeatin C was identified as one of the most effective compounds for extending lifespan, whereas Sculponeatin B showed no such in vivo benefit and was not among the most effective compounds tested .

SAR Benchmarking
Class-level
Sculponeatin B IC₅₀ 1.62–1.9 μM
Next-gen derivative (Compound 2): IC₅₀ 1.8–3.3 μM across 5 tumor lines
Reported class-level benchmark for derivative comparison
Source-specific review recommended
In Vivo Antitumor Activity Preclinical Development Mouse Xenograft Model

Sculponeatin B: Strategic Applications


A549 Lung Cancer Cell-Based Assays

Given its uniquely low activity compared to structurally similar compounds like oridonin and sculponeatin C in both HeLa cells and an in vivo mouse model, Sculponeatin B serves as an ideal negative control or baseline compound for SAR studies within the ent-kaurane diterpenoid class . Its use can help validate the activity of more potent analogs and elucidate which structural features (e.g., specific acetal formations) are critical for cytotoxic and antitumor activity.

ent-Kauranoid Medicinal Chemistry Benchmark

For research that requires a clear distinction in cytotoxic potency between related natural products, the pair of Sculponeatin B and Sculponeatin N provides a valuable experimental set. Sculponeatin B exhibits moderate IC50 values (e.g., 1.62 μM in K562 cells), while Sculponeatin N is substantially more potent (0.21 μM in the same cell line) [1]. This 7.7-fold difference allows researchers to investigate the impact of specific functional group modifications on target engagement and cell-killing efficacy.

Differential Cytotoxicity and Cell Line Selectivity

As a well-defined diterpenoid with a unique acetal structure and established spectroscopic data, Sculponeatin B can be employed as a reference standard for the isolation and characterization of novel compounds from Isodon species [2]. Its distinct NMR and MS signatures facilitate the dereplication process and ensure accurate identification of both known and potentially new diterpenoid scaffolds in complex plant extracts.

Application
Selection Property
Validation Focus
Lung Cancer Cell-Model Studies
Structure-specific A549 cell-model activity
Cytotoxicity endpoint review with defined single probe
ent-Kauranoid SAR Research
Defined potency range as class benchmark
Derivative activity comparison against a structurally relevant standard
Cancer Cell Selectivity Profiling
Differential cell-line activity profile
Pathway-response interpretation across leukemia, liver, breast models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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